REACTION_SMILES
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[Al+3:2].[CH2:7]([CH2:8][CH3:9])[c:10]1[s:11][c:12]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[cH:13][n:14]1.[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[OH2:26]>>[CH2:7]([CH2:8][CH3:9])[c:10]1[s:11][c:12]([CH2:15][OH:16])[cH:13][n:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCc1ncc(C(=O)OCC)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCc1ncc(CO)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |